molecular formula C22H23NO5 B2814520 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid CAS No. 2094133-60-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid

Cat. No. B2814520
CAS RN: 2094133-60-3
M. Wt: 381.428
InChI Key: RVWCVNQNJUZGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a complex structure with a fluorene moiety attached to a methoxy carbonyl group, which is further linked to an amino acid . The compound has a molecular weight of 341.36 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene moiety attached to a methoxy carbonyl group, which is further linked to an amino acid . The linear formula of this compound is C19H19NO5 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methoxycyclobutyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-27-22(11-6-12-22)19(20(24)25)23-21(26)28-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWCVNQNJUZGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methoxycyclobutyl)acetic acid

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